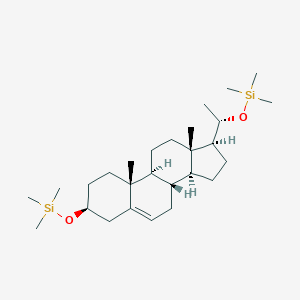
Pregnane, trimethylsilane deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pregnane, trimethylsilane deriv. is a complex organic compound with the molecular formula C27H50O2Si2 and a molecular weight of 462.8557 It is a derivative of pregn-5-ene-3,20-diol, modified with trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane, trimethylsilane deriv. typically involves the reaction of pregn-5-ene-3,20-diol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Pregnane, trimethylsilane deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Analytical Chemistry
Gas Chromatography and Mass Spectrometry
Trimethylsilylation is a common derivatization technique used in gas chromatography (GC) to enhance the volatility and thermal stability of steroid compounds. The introduction of trimethylsilyl groups allows for improved separation and detection of steroids through GC-MS (Gas Chromatography-Mass Spectrometry) techniques. For instance, the trimethylsilyl derivative of pregnane can be analyzed effectively, providing clear mass spectra that facilitate the identification of specific steroid hormones in complex biological samples .
Case Study: Steroid Hormone Analysis
A study demonstrated the utility of trimethylsilyl derivatives in the analysis of steroid hormones. The method involved enzymatic hydrolysis followed by ion-exchange column chromatography to isolate free steroids, which were then quantified as trimethylsilyl derivatives. This approach not only increased sensitivity but also improved the accuracy of hormone quantification in clinical samples .
| Steroid Hormone | Trimethylsilyl Derivative | Detection Method |
|---|---|---|
| Dehydroepiandrosterone (DHEA) | DHEA-TMS | GC-MS |
| Estradiol | Estradiol-TMS | GC-MS |
| Testosterone | Testosterone-TMS | GC-MS |
Medicinal Chemistry
Cortisone Derivatives Preparation
Pregnane derivatives are pivotal in synthesizing cortisone and its analogs. New 17,20-epoxy pregnane derivatives have been developed for use as intermediates in cortisone production. These derivatives exhibit enhanced biological activity and stability compared to their parent compounds, making them suitable for therapeutic applications .
Case Study: Corticosteroid Synthesis
Research has shown that specific modifications to the pregnane structure can lead to more effective corticosteroids with reduced side effects. The introduction of trimethylsilane groups has been linked to improved pharmacokinetic properties, enhancing the compounds' therapeutic profiles in treating inflammatory conditions .
Biological Applications
Fragrance and Medicinal Uses
Beyond analytical applications, pregnane derivatives are also explored for their roles in fragrance chemistry and traditional medicine. Ethnobotanical studies suggest that certain pregnane compounds may help manage hyperglycemia and other metabolic disorders . Their scent properties make them valuable in perfumery as well.
作用机制
The mechanism of action of Pregnane, trimethylsilane deriv. involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors involved in steroid metabolism and signaling pathways.
相似化合物的比较
Similar Compounds
Silane, [[(3beta,20S)-pregn-5-ene-3,20,21-triyl]tris(oxy)]tris[trimethyl-: This compound has an additional trimethylsilyl group, making it more hydrophobic and potentially more stable.
Silane, [[(3alpha,5beta)-pregn-20-ene-3,17,20,21-tetrayl]tetrakis(oxy)]tetrakis[trimethyl-: This compound has a different stereochemistry and additional trimethylsilyl groups, which may affect its reactivity and biological activity.
Uniqueness
Pregnane, trimethylsilane deriv. is unique due to its specific structural configuration and the presence of two trimethylsilyl groups. This configuration provides a balance between stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
13110-77-5 |
|---|---|
分子式 |
C27H50O2Si2 |
分子量 |
462.9 g/mol |
IUPAC 名称 |
[(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane |
InChI |
InChI=1S/C27H50O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h10,19,21-25H,11-18H2,1-9H3/t19-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI 键 |
PXQKWIROLXRMAD-PAMFVNDTSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
手性 SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
规范 SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
同义词 |
(20S)-3β,20-Bis(trimethylsiloxy)pregn-5-ene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















